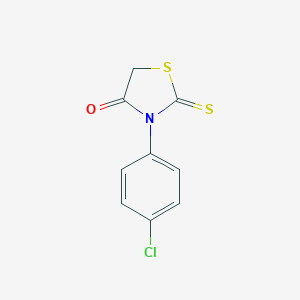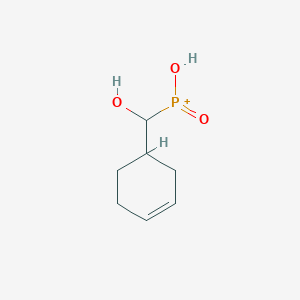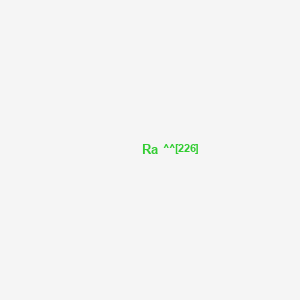
Radium-226
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radium-226 is a radioactive element that was discovered by Marie and Pierre Curie in 1898. It is a member of the actinide series and is formed by the decay of uranium and thorium. Radium-226 has a half-life of 1600 years and emits alpha, beta, and gamma radiation. Due to its radioactive properties, it is widely used in scientific research applications.
Applications De Recherche Scientifique
Isotopic Analysis in Environmental Studies
Radium-226, a naturally occurring radionuclide, plays a crucial role in isotopic analysis within environmental studies. For example, Koide and Bruland (1975) developed an isotopic dilution method for determining 226Ra in sea water and sediments, utilizing 223Ra as a yield tracer. This method significantly aids in studying parent-daughter disequilibria in environmental samples (Koide & Bruland, 1975). Similarly, Maxwell III (2006) described a rapid method for analyzing 226Ra in water samples, which is vital for both oceanographic studies and public health considerations due to 226Ra's toxicity and tendency to accumulate in bones (Maxwell III, 2006).
Geochemical Studies
In geochemical research, the study of radium isotopes, including 226Ra, provides insights into various environmental processes. Sturchio, Böhlke, and Markun (1993) conducted a study on radium isotope activities in thermal waters at Yellowstone National Park, offering valuable data on the geological and chemical interactions within the park's hydrothermal systems (Sturchio, Böhlke, & Markun, 1993).
Environmental Monitoring and Safety
Radium-226's presence in environmental samples, particularly due to uranium mining and milling, necessitates its determination for environmental monitoring and public health safety. Lawrie et al. (2000) developed a methodology for the determination of 226Ra in environmental and personal monitoring samples, emphasizing its significance in assessing radiological hazards (Lawrie et al., 2000).
Radium Removal Techniques
Efforts to decontaminate radium from aqueous media are crucial, especially in areas affected by industrial activities. AlHaddad et al. (2019) reported the development of a polymer for extracting 226Ra from aqueous solutions, highlighting the ongoing research into efficient and safe radium removal technologies (AlHaddad et al., 2019).
Radium Analysis in Phosphate Fertilizers
Ioannides et al. (1997) measured the natural radioactivity due to 226Ra in phosphate fertilizers, an important aspect of environmental safety and radiation protection in agricultural practices (Ioannides et al., 1997).
Propriétés
Numéro CAS |
13982-63-3 |
|---|---|
Nom du produit |
Radium-226 |
Formule moléculaire |
Ra |
Poids moléculaire |
226.02541 g/mol |
Nom IUPAC |
radium-226 |
InChI |
InChI=1S/Ra/i1+0 |
Clé InChI |
HCWPIIXVSYCSAN-IGMARMGPSA-N |
SMILES isomérique |
[226Ra] |
SMILES |
[Ra] |
SMILES canonique |
[Ra] |
Point d'ébullition |
1737 °C /Radium metal/ |
Color/Form |
Brilliant white metal; body-centered cubic structure. /Radium metal/ Luminescent /Radium metal/ |
Densité |
5.5 g/cu cm /Radium metal/ |
melting_point |
700 °C /Radium metal/ |
Autres numéros CAS |
13982-63-3 |
Durée de conservation |
Blackens on exposure to air; ...undergoes spontaneous disintegration with formation of radon |
Synonymes |
226Ra radioisotope Ra-226 radioisotope Radium-226 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



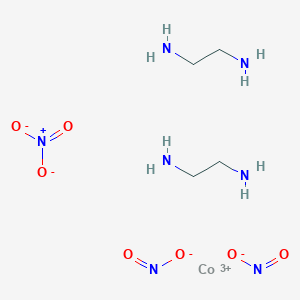
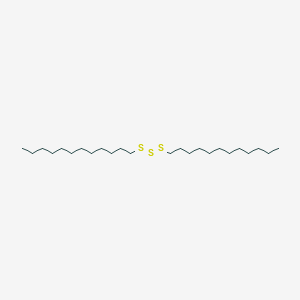
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
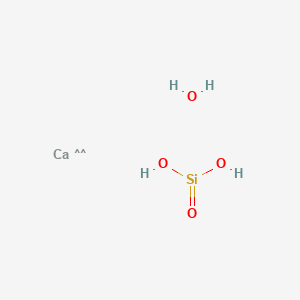
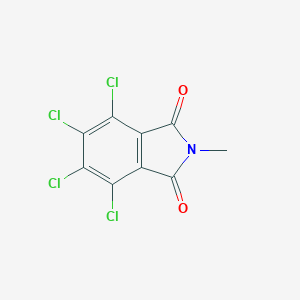
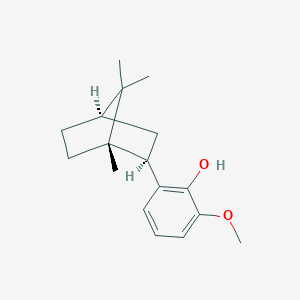
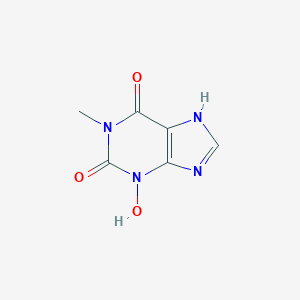
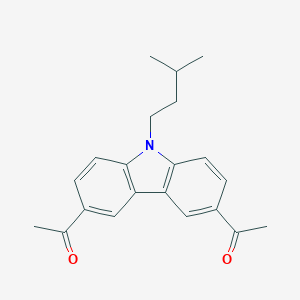

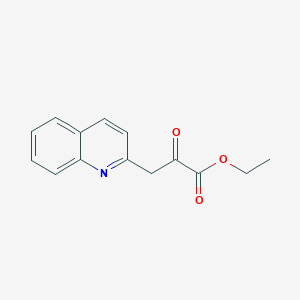
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
